molecular formula C19H24N4O2S B2801565 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 946324-77-2

2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No. B2801565
CAS RN: 946324-77-2
M. Wt: 372.49
InChI Key: HZGCUEHHEQDQHT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidines are integral parts of DNA and RNA and have diverse pharmacological properties .


Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques like NMR and HRMS . These techniques can help confirm the structure and the presence of different functional groups in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrimidine derivatives have been involved in a wide range of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure and functional groups. Pyrimidines are generally soluble in water .

Scientific Research Applications

Synthesis and Heterocyclic Transformation

The compound of interest is part of a broader class of chemicals undergoing various synthetic transformations to create heterocyclic compounds with potential biological activities. For instance, the transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate has been explored for the synthesis of substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, illustrating a method for generating complex pyrimidine derivatives from simpler precursors (Zupančič, Svete, & Stanovnik, 2009). Similarly, novel isoxazolines and isoxazoles have been synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of pyrimidine-based compounds in cycloaddition reactions to yield structurally diverse heterocycles (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular potential of pyrimidine-azitidinone analogues has been demonstrated, with compounds synthesized from N-phenylacetamide showing activity against various bacterial and fungal strains, as well as mycobacterium tuberculosis (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014). This highlights the therapeutic potential of such derivatives in addressing infectious diseases.

Anticancer Properties

Adamantylated pyrimidines have been synthesized and evaluated for their biological activities, revealing significant anticancer and antimicrobial properties for specific derivatives, underscoring the potential use of pyrimidine modifications in developing new therapeutic agents (Orzeszko, Kazimierczuk, Maurin, Laudy, Starościak, Vilpo, Vilpo, Balzarini, & Orzeszko, 2004).

Antioxidant Activities

Synthesis and evaluation of benzothiophenes derived from cyanoacetamide have demonstrated antioxidant activities, presenting another avenue for the application of pyrimidine derivatives in mitigating oxidative stress-related conditions (Bialy & Gouda, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrimidine derivatives have shown a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Some similar compounds have been reported to cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-22(2)11-12-23-16-10-6-9-15(16)18(21-19(23)25)26-13-17(24)20-14-7-4-3-5-8-14/h3-5,7-8H,6,9-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGCUEHHEQDQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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